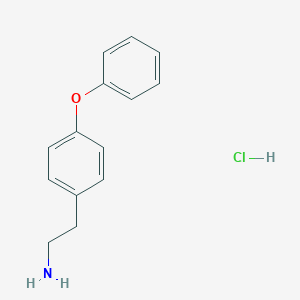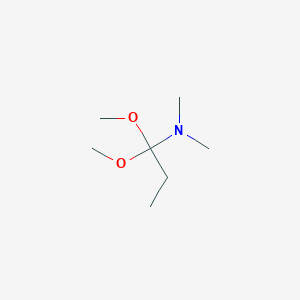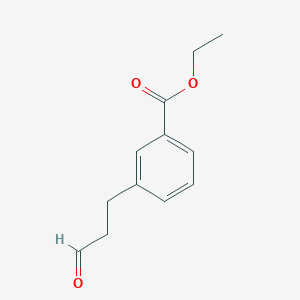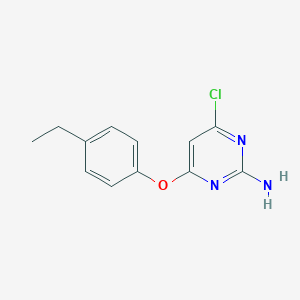![molecular formula C8H15NO2 B186788 1,4-Dioxa-8-azaspiro[4.6]undecane CAS No. 16803-07-9](/img/structure/B186788.png)
1,4-Dioxa-8-azaspiro[4.6]undecane
Übersicht
Beschreibung
1,4-Dioxa-8-azaspiro[4.6]undecane is a chemical compound with the molecular formula C8H15NO2 . It has a molecular weight of 157.21 .
Synthesis Analysis
The synthesis of 1,4-Dioxa-8-azaspiro[4.6]undecane involves two stages . The first stage involves the reaction of 2-Aza-1,5-cycloheptanedione with ethylene glycol in the presence of toluene-4-sulfonic acid in toluene at 120°C for 2 hours. The second stage involves the reaction with sodium bis(2-methoxyethoxy)aluminium dihydride in toluene at 20°C for 5 hours .Molecular Structure Analysis
The molecular structure of 1,4-Dioxa-8-azaspiro[4.6]undecane is represented by the linear formula C8H15NO2 .Physical And Chemical Properties Analysis
1,4-Dioxa-8-azaspiro[4.6]undecane is a liquid at room temperature . It has a predicted boiling point of 352.0±42.0 °C and a predicted density of 1.12±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
General Information
“1,4-Dioxa-8-azaspiro[4.6]undecane” is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 . It is typically stored at room temperature and appears as a liquid .
Synthesis
One method of synthesizing “1,4-Dioxa-8-azaspiro[4.6]undecane” involves the reaction of azepan-2,5-dione with ethylene glycol . The reaction is carried out at 120°C for 2 hours to remove water. The solution is then washed with a saturated sodium carbonate aqueous solution and saturated brine in sequence, dried, and filtered with anhydrous sodium sulfate . Red aluminum is added to the solution, and the reaction solution is stirred at room temperature for 5 hours . The reaction is quenched by adding 250mL of 5N sodium hydroxide aqueous solution . The aqueous phase is extracted with ethyl acetate, and the organic phases are combined, dried over anhydrous sodium sulfate, and filtered . The yield of this synthesis is reported to be 92% .
The synthesis of “1,4-Dioxa-8-azaspiro[4.6]undecane” involves the reaction of 2-Aza-1,5-cycloheptanedione with ethylene glycol, followed by a reaction with sodium bis(2-methoxyethoxy)aluminium dihydride . This synthesis process could be used in research and development laboratories for the synthesis of new compounds or materials.
Safety And Hazards
Eigenschaften
IUPAC Name |
1,4-dioxa-9-azaspiro[4.6]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-8(3-5-9-4-1)10-6-7-11-8/h9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZXTZIKSOUPGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10616893 | |
| Record name | 1,4-Dioxa-8-azaspiro[4.6]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxa-8-azaspiro[4.6]undecane | |
CAS RN |
16803-07-9 | |
| Record name | 1,4-Dioxa-8-azaspiro[4.6]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

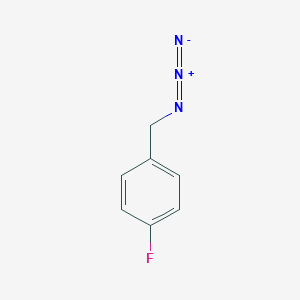
![Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile](/img/structure/B186706.png)
